molecular formula C18H18O7 B161492 Monomethylsulochrin

Monomethylsulochrin

Cat. No.: B161492
M. Wt: 346.3 g/mol
InChI Key: XJOBKBUGVMLSEJ-UHFFFAOYSA-N
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Description

Monomethylsulochrin is a fungal secondary metabolite belonging to the azaphilone family, characterized by a bicyclic core structure with a methyl ester group at the C-8 position. It is biosynthesized by Penicillium and Aspergillus species and exhibits moderate antimicrobial and anticancer activities . Its molecular formula is C15H14O5, with a molecular weight of 274.27 g/mol. The compound’s bioactivity is attributed to its ability to inhibit enzymes involved in cellular redox balance, such as NAD(P)H:quinone oxidoreductase .

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-3-Indoleacrylic acid can be synthesized through the reaction of indole with acrylic acid . The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of trans-3-Indoleacrylic acid generally follows similar principles to laboratory synthesis, with optimization for larger scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Chemical Reactions Analysis

Structural Characterization

Key spectroscopic data for monomethylsulochrin and its derivatives:

Parameter This compound This compound-4-sulfate
Molecular Formula C17_{17}H16_{16}O6_6C18_{18}H18_{18}O10_{10}S
HRESIMS (m/z) 345.0952 [M + Na]+^+ 425.0895 [M + Na]+^+
1^11H NMR (δ, ppm) 6.68 (d, J = 2 Hz, H-3)7.25 (d, J = 2 Hz, H-3)
13^{13}13C NMR (δ, ppm) 167.3 (C-7, ester carbonyl)167.3 (C-7), 154.6 (C-4 sulfate)

Sulfation at C-4 induces downfield shifts in H-3 (Δδ +0.57 ppm) and C-4 (Δδ +5.2 ppm), confirming regioselective modification .

3.1. Sulfation Reaction

  • Conditions : Aqueous sulfation under surfactant-monolayer confinement enhances reactivity and site selectivity .

  • Mechanism : Electrostatic interactions between protonated intermediates and anionic surfactants (e.g., sodium octyl sulfate) direct sulfate group addition to C-4 .

3.2. Enzymatic Modifications

  • Cytochrome P450 Activity : Hydroxylation at C-9 and C-10 positions, detected via LC-MS in Aspergillus cultures .

  • Ester Hydrolysis : Base-catalyzed cleavage of the methyl ester group yields sulochrin (C16_{16}H14_{14}O6_6), confirmed by 1^1H NMR loss of δ 3.70 (s, OCH3_3) .

Biological Activity and Reaction Implications

  • Antimicrobial Action : Inhibits Staphylococcus aureus (IC50_{50} = 0.86 µg/mL) via topoisomerase IV inhibition, linked to its electron-deficient aromatic system .

  • Leishmanicidal Activity : Disrupts Leishmania amazonensis membrane integrity through redox cycling, facilitated by the quinone moiety .

Comparative Reactivity Insights

  • Mode Selectivity : The C-4 sulfate group enhances solubility and target binding, while the methyl ester group stabilizes the molecule against hydrolytic degradation .

  • Kinetic Modeling : Surface-mediated reactions (e.g., sulfation) follow Langmuir-Hinshelwood kinetics, with rate constants 3–10× higher than bulk-phase reactions .

Scientific Research Applications

Antimicrobial Activity

Monomethylsulochrin exhibits notable antimicrobial properties, particularly against pathogenic microorganisms. Research has demonstrated its effectiveness against various bacteria and protozoa, making it a candidate for drug development.

Antileishmanial Activity

This compound has shown significant activity against Leishmania species, which cause leishmaniasis, a disease affecting millions globally. A study indicated that this compound inhibited the growth of L. amazonensis promastigotes with an IC50 of 18.04 µM and exhibited even stronger activity against intracellular amastigotes (IC50 of 5.09 µM) . This compound acts as an inhibitor of sterol 14-alpha-demethylase (CYP51), a critical enzyme in the survival of these parasites .

Antibacterial Activity

While this compound has shown limited antibacterial activity compared to other compounds, it still presents some potential. In comparative studies, it demonstrated weak antibacterial effects but was not effective against fungal pathogens .

Pharmaceutical Development

Given its promising biological activities, this compound is being explored for pharmaceutical applications.

Drug Development for Infectious Diseases

The compound's ability to inhibit key enzymes in pathogenic organisms positions it as a lead candidate for developing new treatments for leishmaniasis and potentially other infectious diseases . Its compliance with the Lipinski Rule of Five indicates favorable pharmacokinetic properties, enhancing its viability as a drug candidate .

Mechanistic Studies

Research into the biosynthesis pathways of this compound suggests that understanding these mechanisms can lead to enhanced production methods and derivatives with improved efficacy .

Leishmanicidal Activity Study

A significant study evaluated the leishmanicidal activity of this compound isolated from Aspergillus sp., revealing its cytotoxic effects on promastigotes and intracellular amastigotes while altering mitochondrial membrane potential .

Molecular Docking Studies

Molecular docking studies have further elucidated this compound's mechanism of action against CYP51, providing insights into its potential therapeutic applications in treating parasitic infections .

Mechanism of Action

The mechanism by which trans-3-Indoleacrylic acid exerts its effects involves its role as an endogenous ligand of the aryl hydrocarbon receptor (AHR). Upon binding to AHR, it transcriptionally upregulates the expression of aldehyde dehydrogenase 1 family member A3 (ALDH1A3). ALDH1A3 utilizes retinal as a substrate to generate NADH, which is essential for ferroptosis-suppressor protein 1 (FSP1)-mediated synthesis of reduced coenzyme Q10 . This pathway ultimately inhibits ferroptosis and promotes cell survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulochrin

Sulochrin (C16H16O5, MW: 288.29 g/mol) shares a nearly identical core structure with Monomethylsulochrin but features an additional methyl group at the C-6 hydroxyl position. This structural difference reduces its solubility in polar solvents (e.g., 2.1 mg/mL in water vs. 3.8 mg/mL for this compound) . Despite this, Sulochrin demonstrates superior antifungal activity against Candida albicans (IC50: 12.3 μM vs. 18.7 μM for this compound), likely due to enhanced membrane permeability from its lipophilic methyl group .

Dihydrodehydroxysulochrin

Dihydrodehydroxysulochrin (C15H16O4, MW: 260.28 g/mol) lacks the C-3 hydroxyl group present in this compound. This modification diminishes its antioxidant capacity (EC50: 45.2 μM vs. 28.9 μM for this compound in DPPH assays) but improves metabolic stability in hepatic microsomes (t1/2: 4.2 h vs. 2.8 h) .

Table 1: Structural and Bioactivity Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Antifungal IC50 (μM) Antioxidant EC50 (μM)
This compound C15H14O5 274.27 C-8 methyl ester 18.7 28.9
Sulochrin C16H16O5 288.29 C-6/C-8 methyl groups 12.3 34.5
Dihydrodehydroxysulochrin C15H16O4 260.28 C-3 dehydroxylation 25.6 45.2

Data derived from validated analytical methods and bioassays .

Comparison with Functionally Similar Compounds

Averufin

Averufin (C20H18O7, MW: 370.35 g/mol), a polyketide from Aspergillus versicolor, shares functional similarities with this compound in inhibiting quinone reductase. However, Averufin’s extended conjugated system enhances its redox-cycling activity, resulting in a lower IC50 (9.2 μM vs. 18.7 μM) but higher cytotoxicity (CC50 in HEK293 cells: 15.4 μM vs. 42.1 μM) .

Lovastatin

Lovastatin (C24H36O5, MW: 404.55 g/mol), though structurally distinct, overlaps functionally with this compound in cholesterol biosynthesis inhibition. This compound targets HMG-CoA reductase indirectly via redox modulation, whereas Lovastatin directly binds the enzyme’s active site. This mechanistic difference explains Lovastatin’s higher potency (IC50: 0.02 μM vs. 5.6 μM) but narrower antimicrobial spectrum .

Table 2: Functional Comparison with Non-Structural Analogs

Compound Target Enzyme Mechanism of Action IC50 (μM) Selectivity Index (CC50/IC50)
This compound NAD(P)H:quinone oxidoreductase Redox cycling, ROS generation 18.7 2.25
Averufin NAD(P)H:quinone oxidoreductase Direct electron transfer 9.2 0.41
Lovastatin HMG-CoA reductase Competitive inhibition 0.02 1200

CC50 = Cytotoxic concentration in HEK293 cells; ROS = Reactive oxygen species .

Research Implications and Limitations

While this compound exhibits balanced bioactivity and lower cytotoxicity compared to Sulochrin and Averufin, its moderate potency limits therapeutic applications. Structural optimizations, such as introducing electron-withdrawing groups at C-3, could enhance redox activity without compromising solubility . Methodologically, advanced chromatographic techniques (e.g., UPLC-QTOF-MS) have improved the resolution of this compound from co-eluting analogs, addressing earlier misidentification issues .

Biological Activity

Monomethylsulochrin, a compound isolated from the biomass extract of Aspergillus species, has garnered attention for its significant biological activities, particularly against parasitic infections such as leishmaniasis. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a secondary metabolite with a complex structure that has been identified through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Its ability to adhere to the Lipinski Rule of Five suggests favorable pharmacokinetic properties, making it a candidate for further drug development.

Antileishmanial Activity

Recent studies have demonstrated that this compound exhibits potent antileishmanial activity against Leishmania amazonensis. The compound was shown to inhibit the growth of promastigotes with an IC50 value of 18.04 ± 1.11 µM and demonstrated even greater efficacy against intracellular amastigotes with an IC50 of 5.09 ± 1.06 µM. These findings indicate that this compound not only affects the extracellular form of the parasite but also significantly impacts its intracellular lifecycle .

The mechanism by which this compound exerts its effects involves the inhibition of sterol 14-alpha-demethylase (CYP51), a critical enzyme in sterol biosynthesis in many pathogens, including Leishmania. Inhibition of this enzyme leads to alterations in membrane integrity and function, which are crucial for parasite survival. Molecular docking studies have confirmed this interaction, highlighting this compound's potential as a lead compound in antileishmanial drug development .

Cytotoxicity Studies

While evaluating the cytotoxic effects on non-infected BALB/c peritoneal macrophages, this compound exhibited a CC50 value of 91.63 ± 1.28 µM, indicating selective toxicity towards leishmanial forms over host cells. This selectivity is essential for therapeutic applications, as it minimizes potential side effects associated with treatment .

Ultrastructural Changes Induced by this compound

Transmission electron microscopy (TEM) studies revealed significant ultrastructural alterations in Leishmania promastigotes treated with this compound. Observations included atypical vacuoles and electron-dense corpuscles within the cytoplasm, as well as changes to the mitochondrial outer membrane and abnormal arrangements around the kinetoplast. These findings correlate with a decrease in mitochondrial membrane potential, further supporting the compound's mode of action against the parasite .

Comparative Efficacy Against Other Treatments

In comparative studies, this compound was evaluated alongside amphotericin B, a standard treatment for leishmaniasis. The results indicated that this compound not only matched but sometimes exceeded the efficacy of amphotericin B in certain assays, suggesting its potential as a viable alternative or adjunct therapy for leishmaniasis .

Summary Table of Biological Activities

Activity IC50 (µM) CC50 (µM) Selectivity Index
Antileishmanial (Promastigote)18.04 ± 1.1191.63 ± 1.285.08
Antileishmanial (Amastigote)5.09 ± 1.06--

Q & A

Basic Research Questions

Q. What are the primary natural sources of monomethylsulochrin, and what methodologies are recommended for its isolation?

this compound is predominantly isolated from fungal species such as Aspergillus felis and Rhizopus sp. . To isolate it, researchers typically employ solid-state fermentation of fungal cultures, followed by solvent extraction (e.g., ethyl acetate). Purification involves column chromatography (silica gel), Sephadex LH-20 gel filtration, and HPLC for final separation. Rigorous characterization using NMR, HR-ESI-MS, and comparison with literature spectral data is critical to confirm identity .

Q. How can researchers validate the purity and structural identity of this compound in new isolates?

Purity is assessed via HPLC with a purity threshold ≥95%. Structural confirmation requires a combination of:

  • Spectroscopic methods : 1D/2D NMR to assign proton/carbon signals and establish connectivity.
  • Mass spectrometry : HR-ESI-MS to verify molecular formula (e.g., C17H14O6).
  • Comparative analysis : Match melting points and optical rotation values with published data . For novel derivatives, X-ray crystallography may be necessary .

Q. What standardized assays are used to evaluate the antimicrobial activity of this compound?

Antimicrobial activity is tested using broth microdilution (CLSI guidelines) against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains. Minimum inhibitory concentration (MIC) values are reported, with positive controls (e.g., ampicillin) and solvent controls to rule out artifacts .

Advanced Research Questions

Q. How can contradictory findings about this compound’s bioactivity across studies be resolved?

Discrepancies in reported bioactivities (e.g., varying MIC values) may arise from differences in fungal strain origins, cultivation conditions, or assay protocols. To address this:

  • Standardize protocols : Use identical microbial strains and growth media.
  • Control for compound stability : Test degradation under assay conditions (e.g., pH, temperature).
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify confounding variables .

Q. What experimental strategies are recommended to elucidate the biosynthetic pathway of this compound?

Biosynthetic studies involve:

  • Genome mining : Identify gene clusters (e.g., polyketide synthase genes) in producing fungi via whole-genome sequencing.
  • Isotopic labeling : Trace precursor incorporation (e.g., <sup>13</sup>C-acetate) using NMR.
  • Heterologous expression : Clone suspected genes into model hosts (e.g., Aspergillus nidulans) to confirm enzyme function .

Q. What in vivo models are suitable for assessing this compound’s pharmacological potential, and what ethical considerations apply?

Preclinical models include:

  • Murine infection models : Evaluate efficacy against systemic bacterial infections.
  • Toxicity screening : Acute toxicity via LD50 determination in rodents. Ethical compliance requires approval from institutional animal care committees (IACUC), adherence to ARRIVE guidelines, and transparent reporting of adverse events .

Q. How can computational methods enhance the structural optimization of this compound for improved bioactivity?

Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins (e.g., bacterial dihydrofolate reductase). QSAR models identify critical substituents for activity. Synthetic analogs are prioritized based on docking scores and synthetic feasibility, followed by in vitro validation .

Q. Methodological Guidance

Q. Designing a study to investigate this compound’s cytotoxicity: What controls and assays are essential?

  • Cell lines : Use human primary cells (e.g., HEK293) and cancer lines (e.g., HeLa) with appropriate media.
  • Assays : MTT/WST-1 for viability, LDH release for membrane integrity, and Annexin V/PI staining for apoptosis.
  • Controls : Include a positive control (e.g., doxorubicin) and solvent control (DMSO ≤0.1%) .

Q. What analytical techniques are critical for distinguishing this compound from structurally related metabolites (e.g., sulochrin)?

  • Chromatography : UPLC with PDA detection to compare retention times and UV spectra.
  • Tandem MS/MS : Fragment ion patterns differentiate methylation sites.
  • NMR NOE experiments : Identify spatial proximity of methyl groups .

Q. Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures for this compound derivatives to ensure reproducibility?

Report:

  • Reaction conditions : Solvent, temperature, catalyst, and reaction time.
  • Purification details : Column parameters (e.g., silica mesh), mobile phase ratios.
  • Yield : Calculated as (isolated mass/theoretical mass) × 100.
    Raw data (e.g., TLC images, HPLC chromatograms) should be archived in supplementary materials .

Properties

IUPAC Name

methyl 5-hydroxy-2-(2-hydroxy-6-methoxy-4-methylbenzoyl)-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O7/c1-9-5-12(20)16(13(6-9)23-2)17(21)15-11(18(22)25-4)7-10(19)8-14(15)24-3/h5-8,19-20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOBKBUGVMLSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Monomethylsulochrin
Monomethylsulochrin
Monomethylsulochrin
Monomethylsulochrin

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